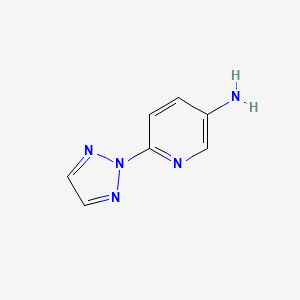

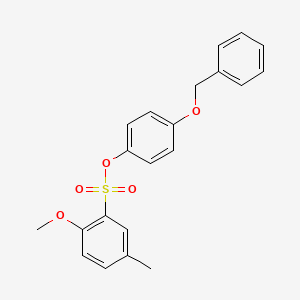

![molecular formula C20H15ClFN5O2 B2796392 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 941884-30-6](/img/structure/B2796392.png)

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide” is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been used in the search for cardiovascular drugs and for use in agrochemicals .

Synthesis Analysis

Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular formula of the compound is C18H15ClN6O3 . It has an average mass of 398.803 Da and a mono-isotopic mass of 398.089417 Da .Chemical Reactions Analysis

The chemical reactions of pyridazinone derivatives are diverse and depend on the functional groups attached to the pyridazinone ring . For example, an increase in affinity was observed with an increase in the polymethylene chain length in the series with maximum activity up to six and seven carbon chain lengths .Applications De Recherche Scientifique

Synthesis and Potential Bioactivity

Anti-inflammatory Activity : A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed their anti-inflammatory activity. The compounds showed significant to moderate anti-inflammatory activities, indicating the potential therapeutic applications of these derivatives (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) focused on synthesizing pyrazole-acetamide derivatives and their coordination complexes, which exhibited significant antioxidant activity. This study highlights the chemical versatility and potential pharmacological benefits of these compounds (Chkirate et al., 2019).

Antitumor Evaluation : El-Morsy, El-Sayed, and Abulkhair (2017) synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against human breast adenocarcinoma cell lines. This demonstrates the potential of similar compounds for antitumor applications (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antipsychotic Agents : A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drug development (Wise et al., 1987).

Stable Isotope-Labeled Compounds : The synthesis of stable isotope-labeled antibacterial agents by Lin and Weaner (2012) illustrates the application of similar compounds in the development of labeled drugs for pharmacokinetic and metabolic studies (Lin & Weaner, 2012).

Mécanisme D'action

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its activityIt’s known that the compound shows good ripk1 kinase inhibitory activity, with an ic50 value of 598 nM .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound can prevent or reduce necroptosis, potentially alleviating symptoms of various inflammatory diseases .

Result of Action

The inhibition of RIPK1 by the compound can prevent or reduce necroptosis, which may result in the alleviation of symptoms in various inflammatory diseases . The exact molecular and cellular effects would depend on the specific disease context and the extent of RIPK1 inhibition.

Orientations Futures

Propriétés

IUPAC Name |

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2/c1-12-15-10-23-27(14-6-4-5-13(21)9-14)19(15)20(29)26(25-12)11-18(28)24-17-8-3-2-7-16(17)22/h2-10H,11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUHIISPIMJANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2796315.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)

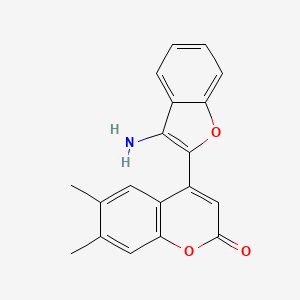

![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)

![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)

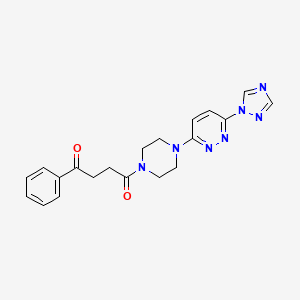

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2796329.png)

![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)